1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one
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Overview
Description
The compound 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one is a fascinating molecule with multiple applications in scientific research. It incorporates several functional groups, including a pyrrolidine ring, an imidazolidinone moiety, and a chloropyridine substituent, making it structurally complex and chemically versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one can be accomplished through a multi-step process, typically involving the following key steps:
Chlorination: : Introduction of the chlorine atom into the pyridine ring.
Formation of the Pyrrolidine Ring: : This step can involve cyclization reactions of appropriate precursors under controlled conditions.
Attachment of the Carbonyl Group: : Using reagents like acid chlorides or anhydrides to introduce the carbonyl group.
Formation of Imidazolidinone: : This can be achieved through cyclization of a suitable precursor in the presence of a base.
Industrial Production Methods: : Industrial production might leverage more efficient, scalable processes:
Continuous Flow Synthesis: : For large-scale production, where reactions are carried out in a continuous manner, improving efficiency and yield.
Catalysis: : Using catalysts to speed up specific steps in the synthesis, reducing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at sites where the carbonyl or pyrrolidine groups are present.
Reduction: : It can be reduced under suitable conditions, potentially converting carbonyl to alcohols.
Substitution: : The chlorine on the pyridine ring can be substituted by nucleophiles.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate, chromium trioxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: : Formation of ketones or carboxylic acids.
Reduction: : Formation of alcohols.
Substitution: : Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
As a building block in the synthesis of more complex molecules.
Used in studying reaction mechanisms due to its versatile functional groups.
Biology
Potential use in designing enzyme inhibitors.
Investigated for its interactions with biological macromolecules.
Medicine
Possible applications in drug development, particularly for compounds targeting central nervous system disorders.
Industry
Utilized in the development of novel materials with specific properties.
Mechanism of Action
1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidine-1-carbonyl)imidazolidin-2-one exerts its effects through interactions with various molecular targets, depending on its application. For instance, in medicinal chemistry, it may target specific enzymes or receptors, altering their function through binding interactions.
Molecular Targets and Pathways
Enzymes: It can act as an inhibitor or modulator.
Receptors: Binding to specific receptors can influence signal transduction pathways.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to other pyrrolidine or imidazolidinone derivatives, this compound's chloropyridine moiety can enhance its reactivity and potential biological activity.
Its unique structure allows for specific interactions that might not be achievable with other compounds.
List of Similar Compounds
1-(3-Pyridyl)pyrrolidine-1-carbonylimidazolidin-2-one
1-(3-Chloropyridin-4-yl)pyrrolidine-1-carbonylimidazolidin-2-one
Imidazolidin-2-one derivatives with various substitutions on the pyrrolidine ring.
This is just the tip of the iceberg! The compound's real-world potential is extensive, making it a subject of continual research and industrial interest.
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carbonyl]imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O3/c14-10-7-15-3-1-11(10)21-9-2-5-17(8-9)13(20)18-6-4-16-12(18)19/h1,3,7,9H,2,4-6,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKXVWVNFGWGGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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